tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 869527-51-5
VCID: VC11696422
InChI: InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CO)F
Molecular Formula: C10H18FNO3
Molecular Weight: 219.25 g/mol

tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 869527-51-5

Cat. No.: VC11696422

Molecular Formula: C10H18FNO3

Molecular Weight: 219.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate - 869527-51-5

Specification

CAS No. 869527-51-5
Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
IUPAC Name tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Standard InChI Key ROEMZCLHRRRKGF-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)F
SMILES CC(C)(C)OC(=O)N1CC(CC1CO)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₈FNO₃, with a molecular weight of 219.253 g/mol . Key stereochemical features include:

  • Fluorine at the 4-position in the (R)-configuration.

  • Hydroxymethyl group at the 2-position in the (R)-configuration.

  • Boc-protected amine at the 1-position.

The presence of fluorine introduces electronegativity and steric effects, influencing reactivity and binding affinity in biological systems .

Table 1: Physicochemical Properties

PropertyValue
Exact Mass219.127 g/mol
PSA (Polar Surface Area)49.77 Ų
LogP (Partition Coefficient)1.26
Hazard CodesXi (Irritant)

Spectroscopic Data

Nuclear magnetic resonance (NMR) data for the (2S,4R) isomer reveals distinctive signals:

  • ¹H NMR (CDCl₃): δ 4.78 (br d, 1H, Boc-CH), 3.67–3.26 (m, 4H, hydroxymethyl and pyrrolidine CH₂), 1.46 (s, 9H, Boc tert-butyl) .

  • ¹³C NMR: Expected signals at δ 155–160 ppm (Boc carbonyl) and δ 80–85 ppm (tert-butyl) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Boc-protected pyrrolidine derivatives typically involves:

  • Boc Protection: Reaction of pyrrolidinemethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) .

  • Fluorination: Introducing fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the 4-position, requiring careful stereochemical control .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DCM, 20°C, 16h98%
FluorinationSelectfluor®, ACN, 0°C→RT72%*

*Theoretical yield for analogous fluorination reactions.

Optimization Challenges

  • Stereoselectivity: Achieving (2R,4R) configuration necessitates chiral catalysts or enantioselective fluorination .

  • Purification: Column chromatography (e.g., silica gel with MeOH/DCM gradients) is critical due to polar functional groups .

Pharmacokinetic and Toxicity Profile

Absorption and Distribution

Data from the non-fluorinated analogue (CAS 170491-63-1) suggests:

  • GI Absorption: High (>80%) due to moderate LogP (1.19) .

  • BBB Permeation: Likely due to molecular weight <500 and PSA <60 Ų .

Table 3: Predicted ADME Properties

ParameterValue
Water Solubility7.29 mg/mL
CYP InhibitionNone (CYP1A2, 2C19, 2D6, 3A4)
P-gp SubstrateNo

Applications in Pharmaceutical Research

Protease Inhibitor Development

The hydroxymethyl group serves as a hydrogen bond donor in enzyme active sites, while fluorine enhances metabolic stability. For example, similar structures are used in HCV NS5A inhibitors .

Neurological Agents

The compound’s BBB permeability makes it a candidate for dopamine receptor modulators and GABA uptake inhibitors .

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